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Compound of Interest

Compound Name:
4-Hydroxy-3,5-

dimethylbenzonitrile

Cat. No.: B139854 Get Quote

For Immediate Release: This whitepaper provides a comprehensive technical overview of the

spectroscopic data for 4-Hydroxy-3,5-dimethylbenzonitrile (CAS No: 4198-90-7), a key

intermediate in medicinal chemistry, particularly in the synthesis of antiviral agents.[1] This

document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for its structural characterization.

Molecular Structure and Properties
4-Hydroxy-3,5-dimethylbenzonitrile, also known as 4-cyano-2,6-dimethylphenol, is an

aromatic nitrile with a molecular formula of C₉H₉NO and a molecular weight of 147.17 g/mol .[2]

[3] Its structure features a phenolic hydroxyl group and a nitrile functional group, which makes it

a versatile building block for various chemical transformations.[4] The compound typically

appears as a white to beige crystalline powder.[1]

Spectroscopic Data Summary
The following sections provide key spectroscopic data obtained through Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This information

is crucial for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a primary technique for the structural elucidation of organic molecules,

providing detailed information about the hydrogen and carbon framework.

¹H NMR Data

The proton NMR spectrum of 4-Hydroxy-3,5-dimethylbenzonitrile is characterized by its

simplicity, which is a direct result of the molecule's symmetry.

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity Solvent

Aromatic-H (2H) 7.76 Singlet (s) DMSO-d₆

-CH₃ (6H) 2.12 Singlet (s) DMSO-d₆

Table 1: ¹H NMR spectroscopic data for 4-Hydroxy-3,5-dimethylbenzonitrile. Data is from a

commercial source.[4]

¹³C NMR Data

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due

to the compound's symmetry, fewer signals than the total number of carbon atoms are

expected. The table below presents the expected chemical shift ranges based on general

principles and data from analogous compounds.[4]

Carbon Assignment Expected Chemical Shift (δ, ppm)

C-OH (C4) 155 - 165

C-CH₃ (C3/C5) 130 - 140

C-H (C2/C6) 130 - 135

-C≡N 115 - 125

C-CN (C1) 100 - 110

-CH₃ 15 - 25
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Table 2: Expected ¹³C NMR chemical shift ranges for 4-Hydroxy-3,5-dimethylbenzonitrile.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Functional Group Vibrational Mode
Typical
Wavenumber
(cm⁻¹)

Characteristics

Hydroxyl (-OH) O-H Stretch 3600 - 3200 Broad

Nitrile (-C≡N) C≡N Stretch 2260 - 2220 Sharp, Intense

Aromatic C-H C-H Stretch >3000 -

Aromatic C=C C=C Stretch 1600 - 1400 -

Table 3: Characteristic FTIR absorption bands for 4-Hydroxy-3,5-dimethylbenzonitrile.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. The following data represents predicted values for various adducts under

Electrospray Ionization (ESI) conditions.

Adduct m/z (Predicted)

[M+H]⁺ 148.07570

[M+Na]⁺ 170.05764

[M+K]⁺ 186.03158

[M+NH₄]⁺ 165.10224

[M-H]⁻ 146.06114

Table 4: Predicted m/z values for various adducts of 4-Hydroxy-3,5-dimethylbenzonitrile.
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Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented

above.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-10 mg of the 4-Hydroxy-3,5-dimethylbenzonitrile
sample is dissolved in about 0.7 mL of a deuterated solvent, such as DMSO-d₆, in a

standard NMR tube.[5]

Instrument: A standard NMR spectrometer (e.g., 300 MHz) is used for analysis.[5]

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard pulse

sequence is used to acquire the spectrum. The spectral width is set to cover the expected

range of proton chemical shifts (typically 0-12 ppm).

¹³C NMR Acquisition: The instrument is tuned to the carbon frequency. A proton-decoupled

pulse sequence is used to acquire a spectrum where each unique carbon appears as a

single line. The spectral width is set to cover the typical range for organic compounds (0-220

ppm).

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The

resulting spectrum is phase-corrected, and the baseline is corrected. Chemical shifts are

referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

[6]

Attenuated Total Reflectance (ATR) IR Spectroscopy
Protocol

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

This is essential to subtract any atmospheric or instrumental interferences.[7]

Sample Application: A small amount of the solid, powdered 4-Hydroxy-3,5-
dimethylbenzonitrile is placed directly onto the ATR crystal (e.g., diamond).[7][8] A press is

used to ensure firm and uniform contact between the sample and the crystal surface.[8]
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Spectrum Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400

cm⁻¹.[7] Multiple scans (e.g., 20-64) are averaged to improve the signal-to-noise ratio, with a

typical resolution of 4 cm⁻¹.[7][9]

Data Processing: The final absorbance spectrum is generated by ratioing the sample

spectrum against the background spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Protocol

Sample Preparation: A dilute solution of the analyte is prepared. A stock solution (e.g., 1

mg/mL) is made by dissolving the compound in a suitable organic solvent like methanol or

acetonitrile.[10] This stock is then further diluted to a final concentration of approximately 1-

10 µg/mL using a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water.[10]

[11]

Infusion: The prepared sample solution is infused into the ESI source at a low flow rate (e.g.,

1-20 µL/min) using a syringe pump.[11]

Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a

fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-

phase ions of the analyte.[11]

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole,

Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of ions at each m/z value.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 4-Hydroxy-3,5-dimethylbenzonitrile.
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Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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